molecular formula C17H17BrN2O B5149679 1-[4-(3-imino-3,4-dihydro-2(1H)-isoquinolinyl)phenyl]ethanone hydrobromide

1-[4-(3-imino-3,4-dihydro-2(1H)-isoquinolinyl)phenyl]ethanone hydrobromide

Cat. No.: B5149679
M. Wt: 345.2 g/mol
InChI Key: SJTNLWDBAAVUOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(3-imino-3,4-dihydro-2(1H)-isoquinolinyl)phenyl]ethanone hydrobromide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is also known as IQ-1S and has been shown to have promising effects in various biomedical studies.

Mechanism of Action

The mechanism of action of 1-[4-(3-imino-3,4-dihydro-2(1H)-isoquinolinyl)phenyl]ethanone hydrobromide is not fully understood. However, studies have suggested that the compound may exert its effects through the inhibition of the NF-κB signaling pathway. The NF-κB pathway is involved in various cellular processes, including inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the expression of various pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. Additionally, IQ-1S has been shown to induce the expression of antioxidant enzymes, including heme oxygenase-1 and NAD(P)H:quinone oxidoreductase-1. These effects suggest that IQ-1S may have potential therapeutic applications in the treatment of inflammation and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[4-(3-imino-3,4-dihydro-2(1H)-isoquinolinyl)phenyl]ethanone hydrobromide in lab experiments include its potential as a therapeutic agent for various diseases. Additionally, the compound has been shown to have low toxicity and high selectivity for cancer cells. However, the limitations of using IQ-1S in lab experiments include the complex synthesis method and the limited understanding of its mechanism of action.

Future Directions

There are several future directions for the study of 1-[4-(3-imino-3,4-dihydro-2(1H)-isoquinolinyl)phenyl]ethanone hydrobromide. These include further studies on the compound's mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential as a therapeutic agent for various diseases. Additionally, the use of IQ-1S in combination with other therapeutic agents may enhance its efficacy and broaden its applications.

Synthesis Methods

The synthesis of 1-[4-(3-imino-3,4-dihydro-2(1H)-isoquinolinyl)phenyl]ethanone hydrobromide is a complex process that involves several chemical reactions. The synthesis method involves the reaction of 2-aminobenzophenone with formaldehyde and ammonium acetate to produce 3,4-dihydroisoquinoline. The resulting compound is then subjected to a Pictet-Spengler reaction with formaldehyde and hydrochloric acid to yield 3,4-dihydro-2(1H)-isoquinolinone. The final step involves the reaction of 3,4-dihydro-2(1H)-isoquinolinone with 4-nitrobenzaldehyde and sodium borohydride to produce this compound.

Scientific Research Applications

1-[4-(3-imino-3,4-dihydro-2(1H)-isoquinolinyl)phenyl]ethanone hydrobromide has been extensively studied for its potential use in various biomedical applications. The compound has been shown to have promising effects in the treatment of cancer, neurodegenerative diseases, and inflammation. In cancer research, IQ-1S has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. In neurodegenerative disease research, IQ-1S has been shown to protect against oxidative stress-induced neuronal cell death and improve cognitive function. In inflammation research, IQ-1S has been shown to reduce inflammation and improve tissue repair.

Properties

IUPAC Name

1-[4-(3-imino-1,4-dihydroisoquinolin-2-yl)phenyl]ethanone;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O.BrH/c1-12(20)13-6-8-16(9-7-13)19-11-15-5-3-2-4-14(15)10-17(19)18;/h2-9,18H,10-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJTNLWDBAAVUOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CC3=CC=CC=C3CC2=N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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